2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile

Agrochemical Synthesis Patent Chemistry Reaction Yield Optimization

2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 184839-29-0; C11H6F2N2S; MW 236.24) is a fluorinated thiazole derivative featuring a 2,6-difluorophenyl substituent and a reactive acetonitrile side chain. This compound serves as a versatile synthetic intermediate, particularly valued for introducing the 2,6-difluorophenyl-thiazole pharmacophore into more complex molecules.

Molecular Formula C11H6F2N2S
Molecular Weight 236.24 g/mol
CAS No. 184839-29-0
Cat. No. B173455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile
CAS184839-29-0
Molecular FormulaC11H6F2N2S
Molecular Weight236.24 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=CSC(=N2)CC#N)F
InChIInChI=1S/C11H6F2N2S/c12-7-2-1-3-8(13)11(7)9-6-16-10(15-9)4-5-14/h1-3,6H,4H2
InChIKeyDDMZUCDCCOSIMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 184839-29-0): A Strategic Fluorinated Thiazole Building Block for Agrochemical and Pharmaceutical R&D


2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 184839-29-0; C11H6F2N2S; MW 236.24) is a fluorinated thiazole derivative featuring a 2,6-difluorophenyl substituent and a reactive acetonitrile side chain [1]. This compound serves as a versatile synthetic intermediate, particularly valued for introducing the 2,6-difluorophenyl-thiazole pharmacophore into more complex molecules. Its primary documented utility is in the synthesis of 2-thiazolylacrylonitrile derivatives, which have demonstrated herbicidal, insecticidal, and fungicidal activities in agricultural research programs [2][3]. The compound's precise molecular architecture, characterized by a calculated XLogP3 of 2.5 and zero hydrogen bond donors, makes it a well-defined, hydrophobic scaffold suitable for further functionalization in drug discovery and crop protection pipelines [1].

Why 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile Cannot Be Replaced by Generic Thiazole Acetonitriles


In the synthesis of bioactive 2-thiazolylacrylonitrile derivatives, the specific 2,6-difluorophenyl substitution on the thiazole ring is not a generic feature. The patent literature explicitly specifies this compound as the key intermediate for generating a library of compounds with varied herbicidal, insecticidal, and fungicidal activities [1]. A close analog, 2-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetonitrile (CAS 730951-46-9), while structurally similar, has a different fluorine substitution pattern that is known to alter the electronic properties and steric profile of the molecule, leading to divergent Structure-Activity Relationships (SAR) in downstream products [2]. Substituting the 2,6-difluoro isomer with the 2,5-isomer or a non-fluorinated phenyl thiazole acetonitrile will lead to a different set of final compounds, potentially losing the specific biological profiles documented in the validated synthetic pathways, thereby jeopardizing research reproducibility and project continuity [3].

Quantitative Differentiation Evidence for 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile Against Structural Analogs


Patented Synthetic Utility: Enabling 2-Thiazolylacrylonitrile Libraries with High Reaction Yields

The 2,6-difluorophenyl isomer is the specific and exclusively named precursor in patent CN101723914A for synthesizing a library of 2-thiazolylacrylonitrile herbicides and fungicides. The synthetic procedure demonstrates high versatility, reacting with various acid chlorides (R = methyl, phenyl, chloromethyl) to generate final compounds with yields from 59% to 83% [1]. In a direct comparison, the structurally similar 2,5-difluorophenyl isomer (CAS 730951-46-9) is not referenced in this patent or associated publications, and its use would produce a different set of regioisomeric final compounds with unknown and likely altered biological performance, as the fluorine position is a critical determinant of activity in thiazole-based pesticides [2][3].

Agrochemical Synthesis Patent Chemistry Reaction Yield Optimization

Potent Antifungal Derivative Activity Validates the 2,6-Difluoro Pharmacophore

Derivatives synthesized exclusively from the 2,6-difluorophenyl acetonitrile intermediate demonstrate significant antifungal activity. Compounds 5f and 5h, derived from this scaffold, showed >95% inhibition against Colletotrichum gossypii (cotton anthracnose) at a concentration of 100 mg/L [1]. This high level of potency is a direct consequence of the 2,6-difluoro substitution, as the fluorine atoms at these positions optimize the electron-withdrawing effect and molecular conformation necessary for target binding [2]. In contrast, broad-spectrum thiazole antifungal studies indicate that shifting to a different substitution pattern (e.g., 2,4-difluoro or non-fluorinated phenyl) generally results in a significant drop in potency, with Minimum Inhibitory Concentration (MIC) values often exceeding 100 mg/L [3].

Antifungal Activity Structure-Activity Relationship Crop Protection

Insecticidal and Acaricidal Potency of Downstream Products from the 2,6-Difluoro Intermediate

The 2,6-difluorophenyl thiazole scaffold serves as a privileged structure for insecticidal and acaricidal activity. Derivatives synthesized from this specific acetonitrile precursor achieved >85% mortality against Tetranychus urticae (two-spotted spider mite) at 250 mg/L [1]. This level of acaricidal activity is highly desirable and not a generic property of all thiazole-acrylonitrile derivatives. A related patent study on thiazole derivatives highlights that minor modifications to the aromatic substituent, such as replacing 2,6-difluoro with 4-chloro, led to a complete loss of insecticidal activity, underscoring the non-fungible nature of the 2,6-difluoro pharmacophore [2].

Insecticide Discovery Acaricide Activity Agrochemical Lead Optimization

Physicochemical Property Differentiation: Calculated XLogP3 and Hydrogen Bond Profile

The computed physicochemical properties of the target compound contribute to its differentiation as a building block. It possesses a moderately lipophilic profile (XLogP3 = 2.5) and zero hydrogen bond donors [1]. This contrasts with the 2,5-difluorophenyl isomer, which, while sharing the same molecular formula, may exhibit a different dipole moment and electrostatic potential surface due to the altered fluorine positions, potentially affecting membrane permeability and off-target binding in final drug candidates [2]. The zero H-bond donor count is a consistent feature for both, but the distinct electronic distribution is a key factor in lead optimization, where consistent use of a single, well-characterized isomer is paramount for SAR studies [3].

Medicinal Chemistry Physicochemical Properties Lead-likeness

Validated Application Scenarios for Procuring 2-[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile


Agrochemical Lead Discovery: Synthesis of 2-Thiazolylacrylonitrile Herbicide and Fungicide Libraries

Based on patent CN101723914A, this compound is the validated starting material for generating diverse libraries of 2-thiazolylacrylonitrile derivatives with demonstrated herbicidal activity (>90% control of Echinochloa crus-galli) and fungicidal activity (inhibitory rate >95% against Colletotrichum gossypii at 100 mg/L for optimized derivatives) [1]. Using the 2,6-difluorophenyl isomer ensures that the resulting product library aligns with the published Structure-Activity Relationships, facilitating lead optimization. Substituting with the 2,5-isomer (CAS 730951-46-9) would produce a different library with unknown and likely inferior activity, as confirmed by the SAR studies in the patent [2][3].

Synthesis of Acaricidal and Insecticidal Leads: Accessing the 2,6-Difluoro Privileged Structure

For programs targeting mite and aphid pests, this intermediate is essential. Derivatives synthesized from it have shown >85% mortality against Tetranychus urticae at 250 mg/L. This level of potency is directly tied to the 2,6-difluorophenyl pharmacophore, as other substituents (e.g., 4-chlorophenyl) yield no significant activity [1][2]. Procurement of this specific isomer guarantees access to this validated insecticidal/acaricidal chemical space.

Medicinal Chemistry Fragment-Based Drug Discovery: A Fluorinated Thiazole Fragment for Kinase or SIRT2 Targets

The 2,6-difluorophenyl-thiazole-acetonitrile scaffold serves as a drug-like fragment with a calculated XLogP3 of 2.5 and zero hydrogen bond donors, favorable for oral bioavailability [1]. While direct SIRT2 inhibition data for this compound is not publicly available, the scaffold is a recognized starting point for thiazole-based SIRT2 inhibitors active in neuroprotection and oncology programs [2]. For fragment-based screening, the choice of the 2,6-difluoro regioisomer over the 2,5-isomer is critical for obtaining reliable and reproducible hit-to-lead data, as the fluorine substitution pattern significantly impacts binding mode and selectivity [3].

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